molecular formula C21H17NO3 B10841912 2-morpholino-8-(2-phenylethynyl)-4H-chromen-4-one

2-morpholino-8-(2-phenylethynyl)-4H-chromen-4-one

Cat. No.: B10841912
M. Wt: 331.4 g/mol
InChI Key: FVCZHPDXMMYSDW-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. It belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. This compound is particularly noted for its potential as a pharmacological agent due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one typically involves the reaction of a chromone derivative with morpholine and phenylacetylene. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromone derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated chromone derivative .

Scientific Research Applications

2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a key role in cell signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is unique due to the presence of both the morpholine ring and the phenylethynyl group.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

2-morpholin-4-yl-8-(2-phenylethynyl)chromen-4-one

InChI

InChI=1S/C21H17NO3/c23-19-15-20(22-11-13-24-14-12-22)25-21-17(7-4-8-18(19)21)10-9-16-5-2-1-3-6-16/h1-8,15H,11-14H2

InChI Key

FVCZHPDXMMYSDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)C#CC4=CC=CC=C4

Origin of Product

United States

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